

A Comparative Guide to Semaglutide and Liraglutide: Efficacy, Mechanism, and Clinical Insights

Author: BenchChem Technical Support Team. **Date:** December 2025

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This guide provides a detailed comparison of two prominent glucagon-like peptide-1 (GLP-1) receptor agonists: Semaglutide and Liraglutide. Both peptides are widely used in the management of type 2 diabetes and obesity.^{[1][2]} This document summarizes their performance based on key clinical trial data, outlines their shared mechanism of action, and provides detailed experimental protocols for the cited studies.

Performance Data: A Head-to-Head Comparison

The following tables summarize the quantitative outcomes from two key clinical trials comparing the efficacy of Semaglutide and Liraglutide in adults.

STEP 8 Clinical Trial: Weight Management in Overweight or Obese Adults

The STEP 8 trial was a 68-week, randomized, open-label trial comparing once-weekly subcutaneous Semaglutide (2.4 mg) with once-daily subcutaneous Liraglutide (3.0 mg) for weight management in adults with a BMI of 30 or greater, or 27 or greater with at least one weight-related comorbidity, who did not have diabetes.^{[3][4]}

Parameter	Semaglutide (2.4 mg, once-weekly)	Liraglutide (3.0 mg, once-daily)
Mean Change in Body Weight	-15.8%	-6.4%
Patients Achieving $\geq 10\%$ Weight Loss	70.9%	25.6%
Patients Achieving $\geq 15\%$ Weight Loss	55.6%	12.0%
Patients Achieving $\geq 20\%$ Weight Loss	38.5%	6.0%
Gastrointestinal Adverse Events	84.1%	82.7%

Data from the STEP 8 Randomized Clinical Trial.[\[3\]](#)

SUSTAIN 10 Clinical Trial: Glycemic Control in Type 2 Diabetes

The SUSTAIN 10 trial was a 30-week, open-label trial comparing the efficacy and safety of once-weekly subcutaneous Semaglutide (1.0 mg) versus once-daily subcutaneous Liraglutide (1.2 mg) as an add-on to 1-3 oral antidiabetic drugs in adults with type 2 diabetes.

Parameter	Semaglutide (1.0 mg, once-weekly)	Liraglutide (1.2 mg, once-daily)
Mean Change in HbA1c	-1.7%	-1.0%
Mean Change in Body Weight	-5.8 kg	-1.9 kg

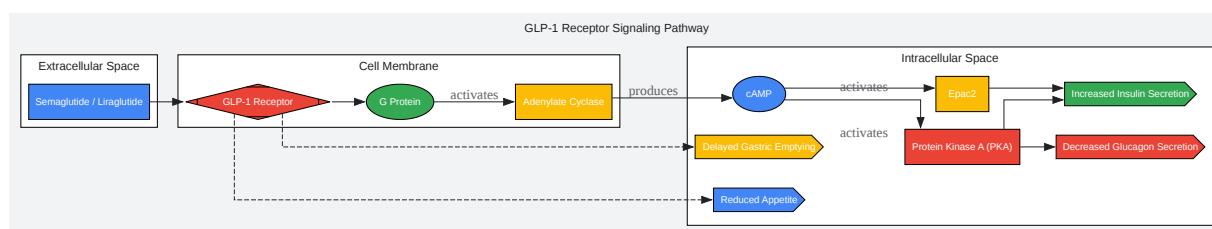
Data from the SUSTAIN 10 Clinical Trial.

Mechanism of Action: GLP-1 Receptor Agonism

Both Semaglutide and Liraglutide are synthetic analogs of the human GLP-1 hormone. They exert their effects by binding to and activating the GLP-1 receptor, a G protein-coupled receptor

found in various tissues, including pancreatic beta cells, the brain, and the gastrointestinal tract. Activation of the GLP-1 receptor initiates a signaling cascade that leads to several physiological responses.

Signaling Pathway of GLP-1 Receptor Agonists



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Caption: GLP-1 Receptor Signaling Pathway.

Experimental Protocols

STEP 8 Clinical Trial Protocol

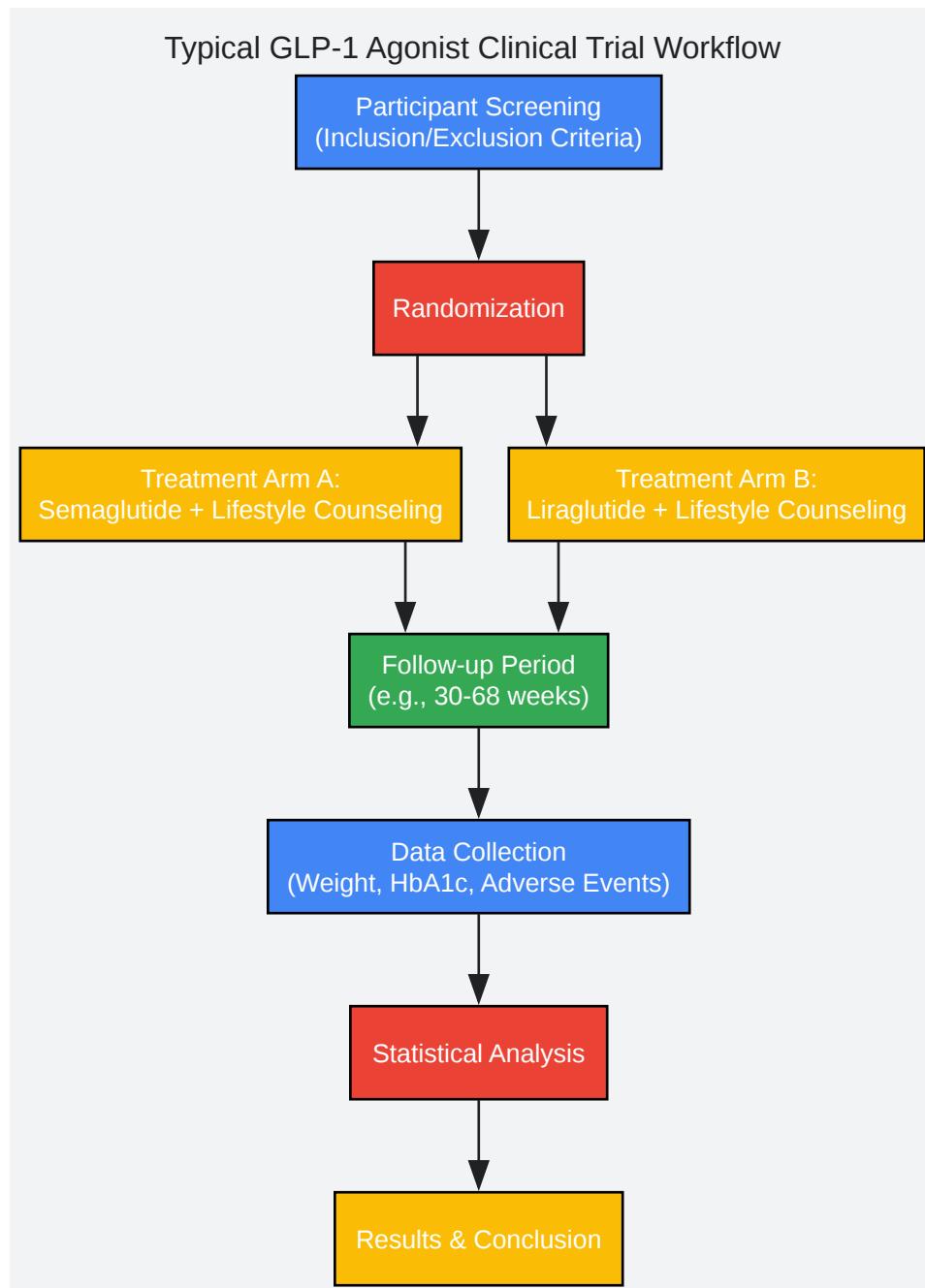
- Objective: To compare the efficacy and safety of once-weekly subcutaneous Semaglutide 2.4 mg versus once-daily subcutaneous Liraglutide 3.0 mg for weight management in adults with overweight or obesity without diabetes.
- Study Design: A 68-week, randomized, open-label, parallel-group, phase 3b trial.
- Participants: 338 adults with a BMI ≥ 30 or ≥ 27 with at least one weight-related comorbidity, without type 2 diabetes.
- Interventions:

- Semaglutide group (n=126): Subcutaneous injection of Semaglutide 2.4 mg once weekly.
- Liraglutide group (n=127): Subcutaneous injection of Liraglutide 3.0 mg once daily.
- Both groups received counseling on diet and physical activity.
- Key Assessments:
 - Primary endpoint: Percentage change in body weight from baseline to week 68.
 - Confirmatory secondary endpoints: Proportions of participants achieving weight loss of $\geq 10\%$, $\geq 15\%$, and $\geq 20\%$.
 - Safety assessments included monitoring of adverse events.

SUSTAIN 10 Clinical Trial Protocol

- Objective: To compare the efficacy and safety of once-weekly subcutaneous Semaglutide 1.0 mg versus once-daily subcutaneous Liraglutide 1.2 mg as add-on therapy to 1-3 oral antidiabetic drugs in adults with type 2 diabetes.
- Study Design: A 30-week, randomized, open-label, parallel-group, phase 3b trial.
- Participants: 577 adults with type 2 diabetes inadequately controlled on 1-3 oral antidiabetic drugs.
- Interventions:
 - Semaglutide group: Subcutaneous injection of Semaglutide 1.0 mg once weekly.
 - Liraglutide group: Subcutaneous injection of Liraglutide 1.2 mg once daily.
- Key Assessments:
 - Primary endpoint: Change in HbA1c from baseline to week 30.
 - Confirmatory secondary endpoint: Change in body weight from baseline to week 30.
 - Safety assessments included monitoring of adverse events.

Experimental Workflow: A Typical GLP-1 Agonist Clinical Trial



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Caption: Typical GLP-1 Agonist Clinical Trial Workflow.

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- To cite this document: BenchChem. [A Comparative Guide to Semaglutide and Liraglutide: Efficacy, Mechanism, and Clinical Insights]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12391926#comparing-peptide-with-alternative-peptide-compound>]

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